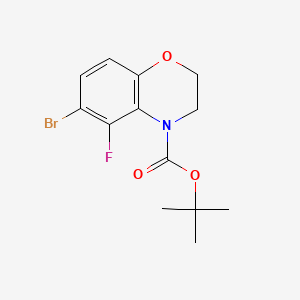

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a chemical compound with the molecular formula C13H15BrFNO3 and a molecular weight of 332.17 g/mol . It is a benzoxazine derivative, specifically a tert-butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 4-BOC-6-Bromo-5-Fluoro-2,3-Dihydro-1,4-Benzoxazine is in the pharmaceutical industry. The compound has been investigated for its potential use as a precursor in the synthesis of biologically active molecules. Its structural features allow it to serve as a scaffold for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters indicated that modifications to the benzoxazine structure can enhance its efficacy against cancer cell lines .

Material Science

The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the development of polymers and other materials with specific properties.

Case Study: Polymer Synthesis

In a study focused on synthesizing novel polymers, researchers utilized this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional materials .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows chemists to perform various transformations that lead to the creation of complex molecules.

Data Table: Reaction Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted derivatives |

| Cyclization Reactions | Formation of cyclic compounds through intramolecular reactions |

Wirkmechanismus

The mechanism of action of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:

6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Lacks the tert-butyl ester group.

4-BOC-6-Chloro-5-fluoro-2,3-dihydro-1,4-benzoxazine: Contains a chlorine atom instead of bromine.

4-BOC-6-Bromo-2,3-dihydro-1,4-benzoxazine: Lacks the fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a compound belonging to the benzoxazine family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound is characterized by a benzoxazine ring with specific substituents that influence its biological properties. The presence of the tert-butyloxycarbonyl (BOC) group and halogen substitutions are crucial for its activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 4-BOC | MDA-MB-231 (Breast) | 7.84 | Moderate inhibition observed |

| 4-BOC | PC-3 (Prostate) | 16.2 | Significant growth inhibition |

| 4-BOC | U-87 MG (Glioblastoma) | 15.0 | Notable cytotoxicity |

These findings indicate that derivatives of benzoxazines can inhibit cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .

Neuropharmacological Effects

Benzoxazines have also been studied for their effects on serotonin receptors. A related compound demonstrated antagonistic activity at the serotonin 3 (5HT3) receptor, which is implicated in various neurological disorders. The introduction of specific substituents enhanced receptor binding affinity and antagonistic potency:

| Substituent | Ki (nM) | Activity Description |

|---|---|---|

| Endo-6-Chloro | 0.019 | High affinity for 5HT3 receptors |

| Dimethyl at Position 2 | Variable | Increased antagonistic activity |

The structure–activity relationship (SAR) studies suggest that modifications at the benzoxazine ring significantly impact biological efficacy .

Study on Anticancer Activity

A study published in December 2023 evaluated a series of benzoxazine derivatives for their anticancer properties against multiple cell lines including PC-3 and MDA-MB-231. The study found that specific modifications led to enhanced activity:

- Compound with Hydroxyl Groups : Displayed increased binding interactions leading to higher inhibition rates.

- Compound with Amino Substituent : Showed significant improvement in activity against breast and prostate cancer cells.

These results support the hypothesis that structural modifications can be strategically employed to enhance the therapeutic potential of benzoxazines .

Neuropharmacological Evaluation

In a separate evaluation focusing on neuropharmacological effects, researchers synthesized various benzoxazine derivatives and assessed their ability to bind to serotonin receptors. The study concluded that certain derivatives exhibited promising antagonistic properties which could be beneficial for treating anxiety and depression-related disorders .

Eigenschaften

IUPAC Name |

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMDEABOJMKGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718439 |

Source

|

| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-72-9 |

Source

|

| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.